

Carbon-13 Disulfide (): Comprehensive Safety, Handling, and Application Guide for Drug Development

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Compound of Interest

Compound Name: Carbon-13C disulfide

CAS No.: 30860-31-2

Cat. No.: B1366805

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Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Content Type: Technical Whitepaper & Advanced Safety Data Guide

Executive Summary: The Dual Nature of

As a Senior Application Scientist in isotopic labeling and drug development, I frequently encounter the paradox of Carbon-13 disulfide (

). On one hand, it is an indispensable, high-value

building block used to synthesize stable isotope-labeled pharmaceuticals, thioureas, and dithiocarbamates for metabolomic tracking[1]. On the other hand, it shares the exact, unmitigated chemical hazard profile of standard carbon disulfide (

)—a highly volatile, profoundly flammable neurotoxin with an alarmingly low autoignition temperature[2][3].

This guide transcends a standard Safety Data Sheet (SDS). It is designed to provide a self-validating framework for handling

, explaining the causality behind every safety protocol so that researchers can manipulate this expensive and dangerous reagent with absolute confidence and scientific rigor.

Physicochemical Data & Hazard Causality

The physical properties of

dictate its handling requirements. Because the isotopic substitution of

for

only marginally increases the molecular weight (from 76.14 g/mol to 77.13 g/mol), the thermodynamic and kinetic hazards remain identical to standard

.

The following table summarizes the quantitative data and, crucially, the operational implications of these metrics^{[2][3][4][5]}.

Property	Value	Causality / Safety Implication
Boiling Point	46.5 °C	Highly volatile at room temperature. Requires sealed systems and chilled transfers to prevent rapid vaporization.
Flash Point	-30 °C (-22 °F)	Vapors will ignite at sub-zero temperatures. Absolutely no open flames or sparking equipment can be present.
Autoignition Temp	90 °C (194 °F)	Critical Hazard: Ignites spontaneously on contact with standard hotplates, steam pipes, or even hot lightbulbs.
Explosive Limits (LEL/UEL)	1.3% / 50.0%	Extremely broad explosive range in air. Mandates strict oxygen exclusion (Argon/Nitrogen purging) during handling.
Vapor Pressure	300 mmHg @ 20 °C	Rapidly forms toxic and explosive concentrations in unventilated spaces. Fume hood use is non-negotiable.
Exposure Limits	OSHA PEL: 20 ppm ACGIH TLV: 1 ppm	Severe inhalation hazard. Odor threshold (0.1 ppm) provides some warning, but olfactory fatigue occurs quickly.

Mechanistic Toxicology (E-E-A-T)

Understanding why

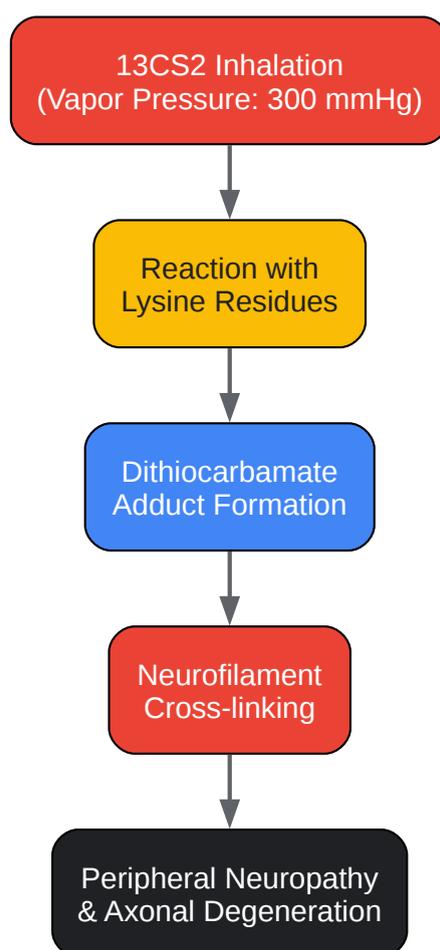
is toxic ensures that researchers respect the containment protocols. Carbon disulfide is not merely an irritant; it is a potent neurotoxin and hepatotoxin[2][5].

The Causality of Toxicity: The electrophilic carbon center of

reacts rapidly with primary amines. In biological systems, this means

aggressively attacks the

-amino groups of lysine residues in proteins, forming dithiocarbamate adducts. When this occurs in the nervous system, it leads to the cross-linking of neurofilaments. This structural degradation disrupts axonal transport, resulting in peripheral neuropathy, vision problems, and central nervous system damage[5].



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Figure 1: Mechanistic pathway of Carbon Disulfide neurotoxicity via protein cross-linking.

Experimental Protocols: Air-Free Micro-Transfer

Given the extreme cost of

and its hazard profile, transfer must be conducted using rigorous Schlenk techniques. The following protocol is a self-validating system: every step directly mitigates a specific physical property outlined in Section 2.

Step-by-Step Methodology: Volatile Isotope Transfer

1. Environmental Preparation & Temperature Control

- Action: Conduct all work in a spark-proof fume hood. Remove all standard hotplates and replace them with oil baths or specialized heating mantles strictly regulated below 70 °C.
- Causality: The autoignition temperature of C_2H_2 is 90 °C^{[2][5]}. A standard hotplate surface can easily exceed this, igniting the vapor without a spark.

2. Ampoule Chilling

- Action: Submerge the sealed ampoule in an ice-water bath (0 °C) for 15 minutes prior to opening.
- Causality: At 20 °C, the vapor pressure is 300 mmHg^[2]. Chilling suppresses this pressure, preventing the liquid from violently spraying out when the septum is pierced, thereby preserving the expensive isotope and preventing exposure.

3. Inert Atmosphere Purge

- Action: Flush the receiving reaction flask with positive-pressure Argon for 10 minutes.
- Causality: The Lower Explosive Limit (LEL) of C_2H_2 is just 1.3%^{[2][3]}. Displacing ambient oxygen eliminates the possibility of forming an explosive vapor-air mixture.

4. Gas-Tight Syringe Aspiration

- Action: Use a pre-chilled, gas-tight Hamilton syringe with a Teflon (PTFE) plunger to extract the

- Causality:

is a powerful non-polar solvent that rapidly degrades standard rubber plungers, which would lead to leaks and isotopic contamination.

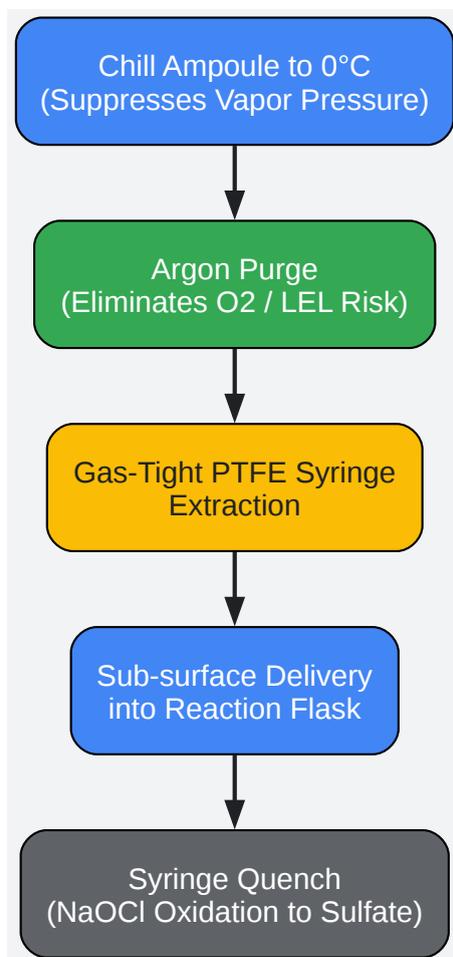
5. Sub-Surface Delivery & Immediate Quench

- Action: Inject the

below the surface of the reaction solvent. Immediately draw a 10% aqueous sodium hypochlorite (bleach) solution into the empty syringe to quench it.

- Causality: Sub-surface delivery prevents the highly volatile liquid from flashing off into the hood exhaust. The hypochlorite acts as a self-validating safety step by chemically oxidizing residual

into non-volatile, water-soluble sulfates, permanently destroying the hazard.



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Figure 2: Workflow for the safe, air-free micro-transfer of Carbon-13 disulfide.

Applications in Drug Development & Isotopic Labeling

In pharmaceutical development,

is the premier reagent for introducing a

label into sulfur-containing pharmacophores^[1]. It is heavily utilized in the synthesis of labeled thioureas, dithiocarbamates, and thiazole rings.

These labeled Active Pharmaceutical Ingredients (APIs) are critical for:

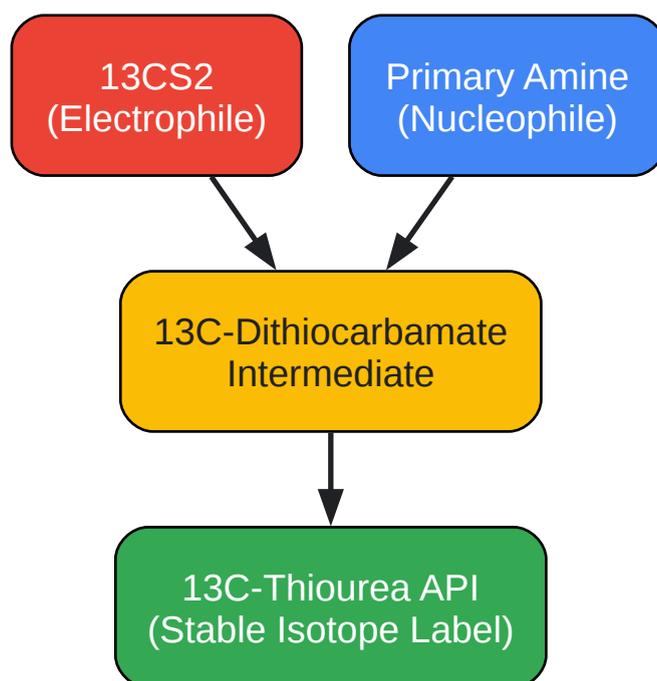
- Metabolomics & Mass Spectrometry: The

Da mass shift allows researchers to precisely track the metabolic cleavage of the drug in vivo, distinguishing synthetic drug metabolites from endogenous background molecules.

- Quantitative NMR (qNMR): The

nucleus is NMR-active. Labeling the core pharmacophore dramatically enhances the sensitivity of

-NMR studies, allowing for the observation of drug-receptor binding kinetics in real-time.



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Figure 3: Synthetic pathway utilizing $^{13}\text{CS}_2$ to generate a stable isotope-labeled Thiourea API.

Emergency Response & Spill Mitigation

If a spill of

occurs, standard solvent spill kits are insufficient due to the extreme flammability and low autoignition temperature[3][5].

Emergency Protocol:

- Evacuate & Isolate: Immediately evacuate the lab. Do not touch any electrical switches (light switches can generate a spark sufficient to ignite the 1.3% LEL vapor)[3].
- Eliminate Heat Sources: Ensure all steam pipes and heating mantles in the vicinity are deactivated remotely if possible.
- Containment: Responders must wear Self-Contained Breathing Apparatus (SCBA)[2]. Blanket the spill with a specialized fluoroprotein foam or dry sand/earth[3][5]. Do not use combustible absorbents like sawdust.
- Chemical Neutralization: Once absorbed, the material should be carefully transferred to a sealed container and treated with excess aqueous sodium hypochlorite in a controlled environment to permanently oxidize the disulfide.

References

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